molecular formula C7H9BrClNO2 B11863578 4-Bromo-3,5-dimethoxypyridine hydrochloride

4-Bromo-3,5-dimethoxypyridine hydrochloride

Cat. No.: B11863578
M. Wt: 254.51 g/mol
InChI Key: WYTQATQRFMIAAE-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethoxypyridine hydrochloride is a chemical compound with the molecular formula C7H8BrNO2·HCl. It is a derivative of pyridine, characterized by the presence of bromine and methoxy groups at the 4th and 3rd, 5th positions, respectively. This compound is often used in various chemical reactions and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-dimethoxypyridine hydrochloride typically involves the bromination of 3,5-dimethoxypyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position. The process may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethoxypyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3,5-dimethoxypyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethoxypyridine hydrochloride depends on its specific application. In biochemical assays, it may act as a ligand, binding to specific enzymes or receptors. The molecular targets and pathways involved vary based on the context of its use. Detailed studies are required to elucidate the exact mechanisms in each case .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,5-dimethoxypyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C7H9BrClNO2

Molecular Weight

254.51 g/mol

IUPAC Name

4-bromo-3,5-dimethoxypyridine;hydrochloride

InChI

InChI=1S/C7H8BrNO2.ClH/c1-10-5-3-9-4-6(11-2)7(5)8;/h3-4H,1-2H3;1H

InChI Key

WYTQATQRFMIAAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1Br)OC.Cl

Origin of Product

United States

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